REACTION_CXSMILES
|
[O:1]=[P:2]([Cl:5])(Cl)[Cl:3].[Cl:6][C:7]([Cl:11])([Cl:10])[CH2:8][OH:9].Cl>>[P:2]([Cl:5])([Cl:3])(=[O:1])[O:9][CH2:8][C:7]([Cl:11])([Cl:10])[Cl:6]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
ClC(CO)(Cl)Cl
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
CUSTOM
|
Details
|
over a two hour
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
was recovered in the water scrubber
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
P(OCC(Cl)(Cl)Cl)(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.27 mol | |
AMOUNT: MASS | 72 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |